1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers targeting peripheral receptors often face BBB liabilities with simpler piperidine scaffolds. CAS 1086380-54-2 addresses this with TPSA 81.67 Ų, reducing CNS exposure risk. • Dual amine/acid handles for amide coupling and reductive amination. • Thiazole ring enables further functionalization for SAR libraries. • ≥97% purity ensures reliable multi-step reactivity. Ships ambient; requires fume hood and PPE per GHS H302/H312/H332.

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 1086380-54-2
Cat. No. B1386530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid
CAS1086380-54-2
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=NC=CS2
InChIInChI=1S/C10H14N2O2S/c13-10(14)8-1-4-12(5-2-8)7-9-11-3-6-15-9/h3,6,8H,1-2,4-5,7H2,(H,13,14)
InChIKeyJLVSCRPAAJIAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid Overview


1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid (CAS 1086380-54-2) is a heterocyclic building block with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol [1]. Its structure combines a piperidine-4-carboxylic acid core with a thiazol-2-ylmethyl substituent, offering both a basic amine and a carboxylic acid as synthetic handles [2]. As a research chemical, it is commercially available with a typical purity of ≥97%, enabling its use as an intermediate or scaffold in early-stage drug discovery .

Uniqueness of 1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic Acid


1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid (CAS 1086380-54-2) is not interchangeable with generic piperidine or thiazole building blocks. Its unique combination of a piperidine-4-carboxylic acid core and a 1,3-thiazol-2-ylmethyl group creates a specific three-dimensional structure with distinct electronic and lipophilic properties that influence molecular recognition and reactivity [1]. Substituting this compound with a simpler analog lacking the thiazole ring or the carboxylic acid handle would alter key properties such as solubility, hydrogen bonding, and lipophilicity, potentially disrupting a critical structure-activity relationship (SAR) or synthetic pathway .

1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid: Differentiation Evidence


Lipophilicity vs Non-Thiazole Analogs

The target compound exhibits a unique lipophilicity profile compared to simpler piperidine-4-carboxylic acid analogs lacking a thiazole ring. Its calculated LogP values (e.g., XLogP3: -1.44) indicate a distinct balance of polarity and hydrophobicity conferred by the thiazole ring, which is a known pharmacophore in drug discovery [1].

Medicinal Chemistry Drug Design Physicochemical Properties

TPSA vs Non-Thiazole Analogs

The target compound has a Topological Polar Surface Area (TPSA) of 81.67 Ų . This value is higher than that of simpler piperidine-4-carboxylic acid (TPSA: 49.3 Ų) [1], due to the additional nitrogen and sulfur atoms in the thiazole ring. A higher TPSA can influence oral absorption and blood-brain barrier penetration [2].

Medicinal Chemistry ADME Prediction Drug Design

Hazard Classification vs Non-Hazardous Analogs

1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid is classified as a hazardous substance. According to its GHS classification, it is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) . In contrast, simpler analogs like piperidine-4-carboxylic acid may have different hazard profiles or be considered less acutely toxic [1].

Chemical Safety Procurement Lab Operations

Application Scenarios for 1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid


CNS Drug Scaffold with Reduced Brain Penetrance

For projects targeting peripheral receptors or enzymes where blood-brain barrier (BBB) penetration is undesirable, the target compound's higher TPSA (81.67 Ų) compared to simpler piperidine-4-carboxylic acids (TPSA: 49.3 Ų) suggests it may be less likely to cross the BBB . This property can be exploited in early medicinal chemistry programs to bias lead compounds toward peripheral selectivity, reducing potential CNS-related side effects .

Synthesis with Dual Reactive Handles

The compound is uniquely suited for multi-step syntheses that require both an amine (for amide bond formation or reductive amination) and a carboxylic acid (for esterification or peptide coupling) . Its thiazole ring also provides a site for further functionalization, making it a versatile intermediate for generating diverse compound libraries in early-stage drug discovery .

Laboratories with Hazardous Material Handling Protocols

Procurement of this compound is best suited for well-equipped laboratories with established protocols for handling hazardous materials. Its GHS classification (H302, H312, H332) necessitates the use of fume hoods, proper PPE (including gloves and eye protection), and appropriate waste disposal procedures . Facilities without these capabilities should consider alternative building blocks with a less demanding safety profile .

Targeting Lipophilic Binding Pockets

The compound's calculated XLogP3 value of -1.44 places it in a distinct lipophilicity range compared to simpler piperidine-4-carboxylic acid analogs (XLogP3 ~ -2.5) . This increased lipophilicity, conferred by the thiazole ring, makes it a valuable scaffold for targeting hydrophobic binding pockets in proteins, potentially enhancing binding affinity through improved van der Waals interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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